molecular formula C6H4ClFN2O B1647115 5-Chloro-3-fluoropyridine-2-carboxamide CAS No. 207994-10-3

5-Chloro-3-fluoropyridine-2-carboxamide

Cat. No. B1647115
CAS RN: 207994-10-3
M. Wt: 174.56 g/mol
InChI Key: LPSRKMGUAAQVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of fluorinated pyridines, which are similar to the compound , has been extensively studied . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

Scientific Research Applications

I have conducted searches to find detailed applications of “5-Chloro-3-fluoropyridine-2-carboxamide” in scientific research, but unfortunately, the available information is quite limited and does not provide a comprehensive analysis of unique applications in various fields. The compound is mentioned in the context of pharmaceutical testing and as a reference standard for accurate results , but specific applications in distinct scientific fields are not detailed in the search results.

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-fluoropyridine, indicates that it is considered hazardous. It is classified as having acute toxicity, skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Fluorinated pyridines and their derivatives have been the focus of many researchers due to their interesting and unusual physical, chemical, and biological properties . They have potential applications in various fields, including medicine and agriculture . Therefore, it is expected that research on compounds like 5-Chloro-3-fluoropyridine-2-carboxamide will continue to grow in the future.

Mechanism of Action

Target of Action

It is known that fluorinated pyridines, such as this compound, are often used as building blocks in the synthesis of various pharmaceuticals , suggesting that the specific targets can vary depending on the final compound synthesized.

Mode of Action

Fluorinated pyridines are known to have unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom . This can influence the compound’s interaction with its targets.

Biochemical Pathways

Fluorinated pyridines are often used in the synthesis of various pharmaceuticals , suggesting that the affected pathways can vary depending on the final compound synthesized.

Result of Action

As a building block in the synthesis of various pharmaceuticals , the specific effects can vary depending on the final compound synthesized.

properties

IUPAC Name

5-chloro-3-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O/c7-3-1-4(8)5(6(9)11)10-2-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSRKMGUAAQVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4.0 g of 3-fluoro-5chloro-2-pyridinecarbonyl chloride (Example H6) are added in portions to a stirred mixture of 26 ml of 30% aqueous ammonia solution and 4 ml of tetrahydrofuran. The yellowish suspension is subsequently stirred for 4 hours and filtered and the material on the filter is washed with water and n-hexane. After drying in vacuo at 40° C., 1.34 g of the desired compound are obtained as a white solid of melting point 162-164° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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